methyl 4-((7-ethoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzoate
Description
Methyl 4-((7-ethoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzoate is a coumarin-derived benzoate ester characterized by a chromen-4-one core substituted with an ethoxy group at position 7, a methyl group at position 2, and a benzoate ester at position 3 (Figure 1). Coumarin derivatives are widely studied for their diverse biological activities, including antioxidant, antimicrobial, and pesticidal properties . The ethoxy substituent at position 7 and the benzoate ester at position 3 are critical to its physicochemical and pharmacological behavior.
Properties
IUPAC Name |
methyl 4-(7-ethoxy-2-methyl-4-oxochromen-3-yl)oxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O6/c1-4-24-15-9-10-16-17(11-15)25-12(2)19(18(16)21)26-14-7-5-13(6-8-14)20(22)23-3/h5-11H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXTUNHQDWXSEOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=O)C(=C(O2)C)OC3=CC=C(C=C3)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Analysis and Key Components
Methyl 4-((7-ethoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzoate consists of three primary components:
- Chromene Core : A 7-ethoxy-2-methyl-4-oxo-4H-chromen-3-yl moiety, characterized by a fused benzene-pyrone ring system.
- Ether Linkage : A methylene-oxygen bridge connecting the chromene to the benzoate group.
- Methyl Benzoate : A 4-substituted benzoic acid methyl ester.
The synthesis requires strategies to assemble these components while maintaining stereochemical integrity and functional group compatibility.
Comparative Analysis of Possible Methods
A hypothetical synthesis workflow integrating the above steps is outlined below:
| Step | Reagents/Conditions | Key Challenges |
|---|---|---|
| Chromene Core Synthesis | Claisen-Schmidt, Malonic acid | Regioselectivity control |
| Ether Formation | Williamson (NaH, DMF) | Competing elimination reactions |
| Esterification | DCC, DMAP, CH₂Cl₂ | Side product formation |
Challenges and Considerations
- Stereochemical Control : The chromene ring’s 4-oxo group may influence regioselectivity during condensation.
- Functional Group Compatibility : The ethoxy group at the 7-position must remain intact during subsequent reactions.
- Purification : Chromatographic separation may be required to isolate the desired ether isomer.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((7-ethoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromenone core to dihydro derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alcohols or amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various ester derivatives.
Scientific Research Applications
Chemistry
Methyl 4-((7-ethoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzoate serves as a valuable building block in organic synthesis. Its structural framework allows for the creation of more complex molecules, facilitating research in medicinal chemistry and materials science.
Biology
The compound's unique structure positions it as a candidate for various biological applications:
- Enzyme Interaction Studies: Its chromenone core can interact with enzymes, making it useful for studying enzyme kinetics and inhibition mechanisms.
- Antioxidant Activity: Research indicates that similar compounds exhibit antioxidant properties, suggesting potential applications in health supplements or pharmaceuticals aimed at oxidative stress reduction.
Industry
In industrial applications, this compound is utilized in:
- Coatings and Polymers: Its chemical properties can enhance the durability and performance of coatings.
- Agricultural Chemicals: Potential use as a precursor in the synthesis of agrochemicals due to its biological activity.
Case Studies
- Antioxidant Studies : A study demonstrated that derivatives of chromenone compounds exhibit significant antioxidant activity in vitro, suggesting that methyl 4-((7-ethoxy-2-methyl-4-oxo-4H-chromen-3-yloxy)benzoate could provide similar benefits .
- Biological Activity Assessment : Research into related compounds has shown potential therapeutic effects against cancer cells through apoptosis induction, indicating that methyl 4-(7-(2-methoxyphenyl)-2-hydroxyethoxy)-benzoate may possess similar properties .
- Polymer Development : Industrial applications have explored the use of this compound in developing new polymer materials with enhanced thermal stability and chemical resistance .
Mechanism of Action
The mechanism of action of methyl 4-((7-ethoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chromenone core can interact with biological macromolecules, influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogues differ primarily in substituents on the chromen ring or benzoate moiety, influencing solubility, stability, and bioactivity. Key examples include:
Table 1: Structural and Functional Comparison of Selected Coumarin Derivatives
Key Observations :
- Substituent Effects on Solubility : Electron-donating groups (e.g., ethoxy in the target compound, methoxy in 4g ) enhance solubility in polar solvents compared to electron-withdrawing groups (e.g., chloro in ).
- Thermal Stability : Higher melting points in compounds with rigid fused rings (e.g., 228–230°C for 4f ) versus flexible substituents (e.g., prenyl in ).
Infrared (IR) Spectroscopy :
- Target Compound : Expected lactone C=O stretch (~1700 cm⁻¹) and ester C=O (~1720 cm⁻¹), similar to 4f and 4g .
- 4g : Distinct C-O-C stretch (methoxy) at ~1250 cm⁻¹ , absent in the ethoxy-substituted target compound.
Nuclear Magnetic Resonance (NMR) :
Biological Activity
Methyl 4-((7-ethoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzoate is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
The compound's structure is characterized by a chromenone moiety linked to a benzoate group. The chemical formula is , and it possesses notable functional groups that contribute to its biological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
| Bacterial Strain | MIC (μg/mL) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 15.625 - 62.5 | Inhibition of protein synthesis |
| Escherichia coli | 31.25 - 125 | Disruption of cell wall synthesis |
| Pseudomonas aeruginosa | >125 | Limited activity; requires further study |
The compound exhibits bactericidal effects primarily through the inhibition of protein synthesis pathways, leading to cell death in susceptible strains .
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promise in cancer research. Preliminary studies indicate that it may induce apoptosis in cancer cells through the activation of specific signaling pathways.
Case Study: Apoptosis Induction
A study investigating the effect of this compound on human cancer cell lines revealed:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).
- Concentration Range : 10 - 100 μM.
- Results :
- Significant reduction in cell viability at concentrations above 50 μM.
- Induction of apoptotic markers such as caspase activation and PARP cleavage.
These findings suggest that the compound may serve as a lead for developing novel anticancer agents .
Anti-inflammatory Properties
Emerging evidence also points to anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation. The compound has been shown to inhibit pro-inflammatory cytokines in vitro, providing a potential therapeutic avenue for inflammatory diseases.
Q & A
Q. Advanced
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of phenolic oxygen, improving ether bond formation. Protic solvents (ethanol) reduce yields due to competitive hydrolysis .
- Catalysts : K₂CO₃ or Cs₂CO₃ are optimal for deprotonation without side reactions. Acidic conditions (HCl) should be avoided to prevent ester hydrolysis .
- Temperature : Elevated temperatures (80–100°C) accelerate reaction kinetics but may degrade thermally labile chromenone moieties. Controlled heating (60–70°C) balances speed and stability .
What analytical techniques are critical for resolving structural ambiguities in this compound?
Q. Basic
- NMR spectroscopy : - and -NMR confirm ether/ester linkages (e.g., δ 4.3 ppm for ethoxy –CH₂–, δ 165–170 ppm for carbonyl carbons) .
- X-ray crystallography : Resolves 3D conformation, particularly the dihedral angle between chromenone and benzoate planes (typically 45–60°) .
- Mass spectrometry : HRMS (ESI+) validates molecular ion [M+H]⁺ at m/z 397.12 (calculated for C₂₁H₂₀O₇) .
How can researchers address contradictory reports on this compound’s biological activity (e.g., anti-inflammatory vs. negligible effects)?
Q. Advanced
- Assay design : Use standardized cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory assays) and control for chromenone photolability .
- Dose dependency : Activity may exhibit a narrow therapeutic window. For example, IC₅₀ values for COX-2 inhibition range from 10–50 µM but drop sharply at higher concentrations due to cytotoxicity .
- Structural analogs : Compare with ethyl 4-[(7-ethoxy-4-oxochromen-3-yl)oxy]benzoate (lacking methyl groups), which shows reduced activity, highlighting the critical role of substituents .
What computational methods predict the compound’s interactions with biological targets?
Q. Advanced
- Molecular docking : Autodock Vina simulations reveal binding affinity (ΔG ≈ -8.2 kcal/mol) to COX-2’s hydrophobic pocket, driven by π-π stacking between chromenone and Tyr355 .
- MD simulations : 100-ns trajectories assess stability of ligand-protein complexes. Key hydrogen bonds (e.g., with Ser530) correlate with experimental IC₅₀ values .
- ADMET prediction : SwissADME models indicate moderate bioavailability (F30% = 65%) and blood-brain barrier permeability (logBB = -0.3) .
How does the compound’s photostability impact experimental design in pharmacological studies?
Q. Advanced
- Light sensitivity : The chromenone core undergoes [2+2] photocycloaddition under UV light, forming inactive dimers. Studies must use amber glassware or darkroom conditions .
- Degradation kinetics : HPLC-PDA analysis shows 50% degradation after 24 hours under ambient light (λ = 365 nm), necessitating fresh preparation for bioassays .
What are the best practices for handling and storing this compound to ensure stability?
Q. Basic
- Storage : -20°C in airtight, light-resistant containers under inert gas (N₂ or Ar) to prevent oxidation and hygroscopic degradation .
- Handling : Use gloveboxes for weighing; avoid skin contact (potential irritant) with nitrile gloves and lab coats .
How do structural modifications (e.g., halogenation) alter the compound’s physicochemical and biological properties?
Q. Advanced
- Chlorination : Introducing Cl at the chromenone 6-position (as in methyl 4-{[6-chloro-...]benzoate) increases logP from 2.1 to 3.4, enhancing membrane permeability but reducing aqueous solubility (from 1.2 mg/mL to 0.3 mg/mL) .
- Methoxy vs. ethoxy : Ethoxy groups improve metabolic stability (t₁/₂ = 2.1 hours in liver microsomes vs. 0.8 hours for methoxy analogs) .
What are the limitations of current SAR studies, and how can they be improved?
Q. Advanced
- Data gaps : Most studies focus on in vitro models; in vivo pharmacokinetics (e.g., bioavailability in rodent models) are underreported .
- Methodology : High-throughput screening (HTS) with CRISPR-edited cell lines (e.g., KO for CYP450 enzymes) can clarify metabolic pathways .
How can researchers validate the compound’s antioxidant activity while minimizing assay interference?
Q. Advanced
- DPPH/ABTS assays : Pre-purify samples via SPE to remove phenolic impurities. Normalize results to Trolox equivalents and confirm via HPLC-ECD .
- Cellular ROS assays : Use fluorescent probes (e.g., DCFH-DA) in H₂O₂-stressed HepG2 cells, with NAC as a positive control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
